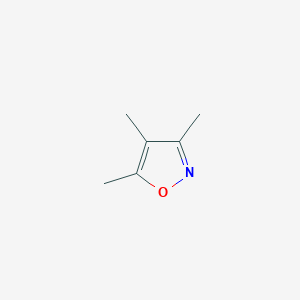
双(4-氯磺酰苯基)醚
描述
Synthesis Analysis
The synthesis of compounds similar to Bis(4-chlorosulfonylphenyl) ether often involves the reaction of specific phenol derivatives with halogenated compounds in the presence of catalysts or under specific conditions to form ether linkages. For example, bis(2,6-dibromo-4-chlorophenoxy)triphenylbismuth and dibromotriphenylbismuth were synthesized through reactions involving triphenylbismuth, halogenated phenols, and hydrogen peroxide, showcasing typical etherification processes that could be analogous to Bis(4-chlorosulfonylphenyl) ether synthesis (Sharutin et al., 2004).
Molecular Structure Analysis
Structural analysis through methods such as X-ray crystallography provides detailed insights into the molecular configuration, bond lengths, and angles, which are crucial for understanding the physical and chemical behavior of Bis(4-chlorosulfonylphenyl) ether. The coordination polyhedra, bond lengths, and intramolecular contacts in synthesized compounds, as observed in Sharutin et al.'s study, offer a glimpse into the potential structural characteristics of Bis(4-chlorosulfonylphenyl) ether.
Chemical Reactions and Properties
The chemical behavior of Bis(4-chlorosulfonylphenyl) ether can be inferred from related studies on ether compounds. For instance, the reactivity towards nucleophilic substitutions, oxidative conditions, or polymerization processes highlights the versatility of ether compounds in synthetic chemistry. The specific reactions and properties would depend on the functional groups attached to the ether linkage and the overall molecular structure.
Physical Properties Analysis
Physical properties, including solubility, thermal stability, and glass transition temperatures, are essential for determining the applicability of Bis(4-chlorosulfonylphenyl) ether in material science and engineering. Studies on poly(ether imide)s derived from related bis(ether anhydride) compounds demonstrate high solubility, excellent thermal stability, and desirable glass transition temperatures, suggesting that Bis(4-chlorosulfonylphenyl) ether could exhibit similar favorable physical properties (Liaw et al., 2001).
科学研究应用
用于燃料电池应用的磺化聚(亚芳基醚砜)嵌段共聚物: 这些包含芴基团的共聚物,由于其高质子传导率和机械性能,在燃料电池应用中显示出有希望的性能。它们表现出的相分离比无规共聚物更明显,导致更高的吸水率和质子传导率 (Bae, Miyatake, & Watanabe, 2009).
源自双(醚酸酐)的芳香聚酰亚胺: 基于 1,1'-联-2-萘酚的双(醚酸酐)的合成及其在生产芳香聚酰亚胺中的应用。这些聚合物表现出高热稳定性和在各种溶剂中的溶解性,使其适用于涂料和薄膜等应用 (Mi, Gao, & Ding, 1997).
具有静电纺丝应用的可溶性聚(芳基醚): 这些使用双(4-氯苯基)砜合成的聚合物,因其良好的溶解性和在静电纺丝中的潜力而引人注目,从而导致形成具有纳米孔的微纤维。该应用与过滤和纺织工业相关 (Zhao et al., 2010).
有机溶解性光学透明聚(醚酰亚胺): 这些源自叔丁基氢醌双(醚酸酐)的聚合物,具有优异的溶解性和热性能,使其适用于需要高光学透明性和热稳定性的应用 (Yang, Hsiao, & Yang, 2000).
具有光学材料应用的聚(醚酰亚胺): 合成了一种新型的具有三氟甲基和氯侧基的聚(醚酰亚胺)用于光学材料。它们提供了高玻璃化转变温度、优异的热稳定性和可调节的折射率的组合,使其适用于光学应用 (Liu et al., 2016).
用于碳水化合物应用的乙烯基乙烯基醚合成: 本研究讨论了使用乙烯基双砜方法合成乙烯基官能化单糖,表明在碳水化合物化学领域具有潜在应用 (Chéry et al., 2003).
聚(醚酮醚酮酮)-聚(醚酮酰亚胺)共聚物: 这些新型共聚物表现出高玻璃化转变温度和良好的机械性能,表明它们适用于需要高热稳定性和机械强度的应用 (Huang et al., 2013).
高度有机可溶性聚(醚酰亚胺): 这些源自庞大的侧基双(醚酸酐)的聚合物,因其在有机溶剂中的高溶解性和优异的热性能而引人注目,使其适用于需要易于加工和高热稳定性的应用 (Liaw et al., 2002).
安全和危害
Bis(4-chlorosulfonylphenyl) ether is classified as corrosive to metals and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
属性
IUPAC Name |
4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O5S2/c13-20(15,16)11-5-1-9(2-6-11)19-10-3-7-12(8-4-10)21(14,17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKXLQIPODSWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059531 | |
| Record name | Benzenesulfonyl chloride, 4,4'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Reacts with water; [MSDSonline] | |
| Record name | 4,4'-Oxybis(benzenesulfonyl chloride) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3843 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bis(4-chlorosulfonylphenyl) ether | |
CAS RN |
121-63-1 | |
| Record name | 4,4′-Oxybis[benzenesulfonyl chloride] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Oxybis(benzenesulfonyl chloride) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-chlorosulfonylphenyl) ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonyl chloride, 4,4'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl chloride, 4,4'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-oxybis(benzene-1-sulphonyl) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-Oxybis(benzenesulfonyl chloride) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D24HP42U4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,4'-OXYBIS(BENZENESULFONYL CHLORIDE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione](/img/structure/B86220.png)
![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)











